molecular formula C20H24N4O4 B10995002 methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate

methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate

Cat. No.: B10995002
M. Wt: 384.4 g/mol
InChI Key: LYELDAJDMVKDDF-UHFFFAOYSA-N
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Description

Methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate is a complex organic compound featuring a unique structure that integrates an indazole ring, a pyrrolidinone moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism by which methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 2-[1-[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]acetate

InChI

InChI=1S/C20H24N4O4/c1-28-18(26)10-13-6-8-23(9-7-13)20(27)14-11-17(25)24(12-14)19-15-4-2-3-5-16(15)21-22-19/h2-5,13-14H,6-12H2,1H3,(H,21,22)

InChI Key

LYELDAJDMVKDDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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